1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol . This compound is characterized by the presence of a cyclohexane ring substituted with a 3-bromo-5-fluorophenyl group and an amine group at the 1-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the cyclohexane ring and the 3-bromo-5-fluorophenyl group.
Amine Introduction:
Industrial production methods may involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles and oxidizing/reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in biological systems or chemical reactions . In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .
Comparison with Similar Compounds
1-(3-Bromo-5-fluorophenyl)cyclohexan-1-amine can be compared with similar compounds, such as:
1-(4-Bromo-3-fluorophenyl)cyclohexan-1-amine: This compound has a similar structure but with the bromine and fluorine atoms at different positions on the phenyl ring.
1-(3-Bromo-4-fluorophenyl)cyclohexan-1-amine: Another similar compound with different substitution patterns on the phenyl ring.
Properties
Molecular Formula |
C12H15BrFN |
---|---|
Molecular Weight |
272.16 g/mol |
IUPAC Name |
1-(3-bromo-5-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-10-6-9(7-11(14)8-10)12(15)4-2-1-3-5-12/h6-8H,1-5,15H2 |
InChI Key |
ISVDGSSIVAZHOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC(=CC(=C2)Br)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.